molecular formula C8H9ClO2S B097476 4-Ethylbenzenesulfonyl chloride CAS No. 16712-69-9

4-Ethylbenzenesulfonyl chloride

Cat. No. B097476
CAS RN: 16712-69-9
M. Wt: 204.67 g/mol
InChI Key: LACFLXDRFOQEFZ-UHFFFAOYSA-N
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Description

4-Ethylbenzenesulfonyl chloride is a chemical compound that is related to various benzenesulfonyl chloride derivatives. These derivatives are commonly used in organic synthesis for introducing sulfonyl functional groups into molecules or for the synthesis of sulfonamides, which are a class of compounds with wide applications, including in medicinal chemistry. The sulfonyl chloride group is reactive and can be transformed into various other functional groups through substitution reactions.

Synthesis Analysis

The synthesis of benzenesulfonyl chloride derivatives typically involves the reaction of a substituted benzene compound with chlorosulfonic acid or other sulfonating agents. For example, the synthesis of N-(3,4-methylenedioxybenzyl)-4-substitutedbenzenesulfonamides involves the reaction of various p-substituted benzenesulfonyl chlorides with (3,4-methylenedioxy) benzylamine in the presence of an aqueous Na2CO3 solution . Similarly, the synthesis of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide is achieved by the condensation of 4-aminoacetophenone and 4-methoxybenzenesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of benzenesulfonyl chloride derivatives can be characterized by various spectroscopic methods such as IR, NMR, and UV-visible spectroscopy. For instance, the polymer synthesized from 4-nitrobenzenesulfonyl chloride was characterized to have a conjugated backbone system with the designed N-(4-nitrobenzenesulfonyl)pyridinium chloride structure . The crystal structure of another derivative, trans-rac-[1-Oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate, was determined, revealing the relative orientations of the benzene and thiophene rings and their dihedral angles .

Chemical Reactions Analysis

Benzenesulfonyl chloride derivatives undergo various chemical reactions, primarily substitution reactions due to the presence of the reactive sulfonyl chloride group. For example, the hydrolysis of 4-aminobenzenesulfonyl chloride shows a unique reactivity-pH profile, indicating a dissociative reaction mechanism where the amino group acts as an "internal nucleophile" . These derivatives can also react with amines to form sulfonamides, as demonstrated in the synthesis of N-alkyl/aralkyl-N-(3,4-ethylenedioxybenzyl)-4-substituted benzenesulfonamides, which showed potential antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chloride derivatives can be deduced from their molecular structures and the nature of their substituents. For instance, the polymer derived from 4-nitrobenzenesulfonyl chloride exhibited a photoluminescence peak at 584 nm and a band gap of 2.16 eV, indicating its potential use in electronic applications . The electrochemical properties of these derivatives can also be studied using cyclic voltammetry, as shown by the stable electrochemical window of the polymer mentioned above . Additionally, the solubility and reactivity of these compounds can be tailored by modifying the substituents on the benzene ring, which can affect their applications in various fields, including environmental analysis, as seen in the determination of aliphatic amines in water .

Scientific Research Applications

Bioconjugation and Solid Phase Synthesis

4-Ethylbenzenesulfonyl chloride and related compounds like 4-fluorobenzenesulfonyl chloride are valuable in bioconjugation. They serve as activating agents for the covalent attachment of biologicals (like enzymes, antibodies, and avidin) to various solid supports, retaining their biological functions. This chemistry has potential therapeutic applications, particularly in bioselective separation processes (Chang et al., 1992).

Modification of Cotton Fabrics

Compounds structurally similar to 4-ethylbenzenesulfonyl chloride, like 4-aminobenzenesulfonic acid, are used to modify cotton fabrics. This modification enhances the fabrics' antimicrobial properties, making them more effective against bacteria like Staphylococcus aureus (Son et al., 2006).

Analytical Chemistry

In analytical chemistry, derivatives of 4-ethylbenzenesulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, improve the detection sensitivity in liquid chromatography-mass spectrometry for substances like estrogens in biological fluids (Higashi et al., 2006).

Industrial Applications

4-Ethylbenzenesulfonyl chloride derivatives are used in the electrochemical fluorination process, leading to products like perfluoroethylcyclohexanesulfonate, used as erosion inhibitors in aircraft hydraulic fluids (Stefanac et al., 2018).

Enzyme Inhibition Studies

In pharmacological research, compounds like N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, synthesized from 4-bromobenzenesulfonyl chloride, are studied for their potential as enzyme inhibitors, showing efficacy against enzymes like acetylcholinesterase and α-glucosidase (Riaz, 2020).

Safety And Hazards

4-Ethylbenzenesulfonyl chloride is classified as dangerous. It causes severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include not breathing in dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-ethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACFLXDRFOQEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341198
Record name 4-Ethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylbenzenesulfonyl chloride

CAS RN

16712-69-9
Record name 4-Ethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

With stirring, 929.0 g phosphorus oxychloride was added to 836.0 g ethylbenzene. The resulting mixture was heated to approximately 69° C. and 599.0 g of 100 percent sulfuric acid was added over approximately sixteen minutes with the temperature rising to approximately 78° C. and it continued to slowly rise over approximately thirty-seven minutes to approximately 84° C. The mixture was held at approximately 80° C. for about two hours and then maintained at approximately 90° C. for an additional three hours. After cooling to approximately 82° C. the reaction mixture was poured slowly onto a mixture of 1500.0 ml water and 1500.0 g ice keeping the temperature under 5° C. with the addition of 440.0 g ice. After approximately ten minutes of stirring, the agitation was stopped and the mixture separated into two layers. The lower layer containing the product was separated and immediately poured onto 500.0 g of ice and 3500.0 ml of ice water was added. After approximately twenty minutes of stirring, the layers were separated to obtain 1400.0 ml of 4-ethylbenzenesulfonyl chloride.
Quantity
929 g
Type
reactant
Reaction Step One
Quantity
836 g
Type
reactant
Reaction Step One
Quantity
599 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
440 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1500 g
Type
reactant
Reaction Step Four
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
ZJ Vejdělek, J Metyš, J Němec… - Collection of …, 1975 - cccc.uochb.cas.cz
… Reactions of 4-ethylbenzenesulfonyl chloride with dimethylamine, diethylamine, N-methyl… of 4-ethylbenzenesulfonyl chloride with excess aqueous solution of dimethylaminel3 …
Number of citations: 2 cccc.uochb.cas.cz
J Küppers, R Rabus, H Wilkes… - European Journal of …, 2019 - Wiley Online Library
… Indeed, the 4-ethylbenzenesulfonyl chloride could be obtained with chlorosulfonic acid (full conversion within 3 h at ambient temperature) and it was subsequently converted with α-…
A Gerbanowski, C Rabiller, C Larre… - Journal of protein …, 1999 - Springer
… 4-ethylbenzenesulfonyl chloride and 4-octylbenzenesulfonyl chloride were synthesized using the direct reaction of thionyl chloride SOCl2 (1.7 equiv) on the sodium salts of the (p-alkyl)…
Number of citations: 15 link.springer.com
Y Imamura, A Ryu, T Koga, T Higuchi… - The journal of …, 1996 - academic.oup.com
… Commercially available ethylbenzene was treated with chlorosulfonic acid to give 4-ethylbenzenesulfonyl chloride, which was used for the next reaction without further purification. …
Number of citations: 7 academic.oup.com
J Deng, J Tabei, M Shiotsuki, F Sanda… - Macromolecules, 2004 - ACS Publications
… chloride, 1-butanesulfonyl chloride, 1-octanesulfonyl chloride, α-toluenesulfonyl chloride, benzenesulfonyl chloride, p-toluenesulfonyl chloride, 4-ethylbenzenesulfonyl chloride, 4-n-…
Number of citations: 30 pubs.acs.org
H Akita, K Kurashima, M Nozawa, S Yamamura… - Tetrahedron …, 1998 - Elsevier
… Treatment of the commercially available 4-ethylbenzenesulfonyl chloride 4 with ammonia followed by oxidation gave 4-acetylbenzenesulfonamide 5 in 55% yield, which was reduced …
Number of citations: 13 www.sciencedirect.com
I Miwa, M Hirano, K Inagaki, C Belbeoc'h… - Biochemical …, 1987 - Elsevier
Seventeen hydantoin derivatives were tested as inhibitors of aldose reductase, an enzyme believed to participate in the initiation of diabetic complications. Nine compounds with high …
Number of citations: 15 www.sciencedirect.com
AG Mohan, SS Tseng, MM Rauhut, FJ Arthen… - Final Report to the …, 1982 - apps.dtic.mil
A quantum yield of 7.2 in aqueous solution has been obtained from the reaction of hydrogen peroxide with bisN-2-N-methyl-2-pyridiniumethyl-N-trifluoromethylsulfonyloxamide in the …
Number of citations: 13 apps.dtic.mil
RY Okmanov, MI Olimova, SB Karabaeva… - Acta Crystallographica …, 2023 - scripts.iucr.org
… To obtain these N-arylsulfonyl derivatives, 4-ethylbenzenesulfonyl chloride, 4-chlorobenzenesulfonyl chloride and 3-nitrobenzenesulfonyl chloride were used, resulting in (7R,9R)-N-[(4-…
Number of citations: 7 scripts.iucr.org
D Cao, Y Liu, W Yan, C Wang, P Bai… - Journal of medicinal …, 2016 - ACS Publications
In this paper, a series of novel 4-substituted coumarin derivatives were synthesized. Among these compounds 34, 39, 40, 43, 62, 65, and 67 exhibited significant antiproliferative activity …
Number of citations: 92 pubs.acs.org

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